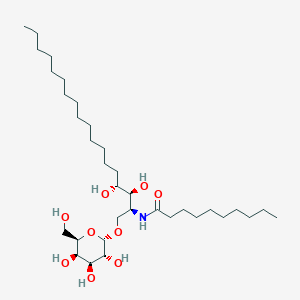

1-O-(alpha-D-galactopyranosyl)-N-decanoylphytosphingosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

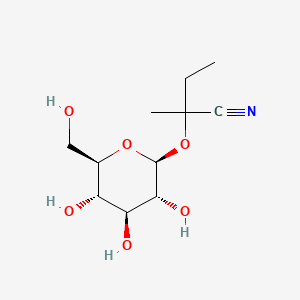

1-O-(alpha-D-galactosyl)-N-decanoylphytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and a decanoyl group attached to the nitrogen. It derives from an alpha-D-galactose and a decanoic acid.

Scientific Research Applications

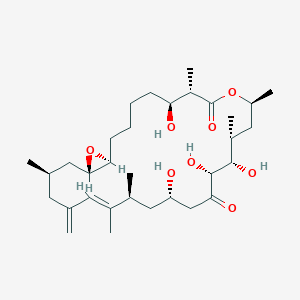

Structural Analysis and Synthesis

1-O-(alpha-D-galactopyranosyl)-N-decanoylphytosphingosine, a complex glycosphingolipid, is often studied for its unique structural properties. Studies have focused on isolating similar compounds from various sources and understanding their complex structures. For instance, a study isolated ajugose, a hexasaccharide with a structure resembling part of the glycosphingolipid, from the seeds of Vigna mungo L. The study employed techniques like TLC, paper chromatography, and NMR to establish the structure of ajugose (Girigowda Kotiguda, Peterbauer, & Mulimani, 2006). Similarly, glycosylated hydroxylysine derivatives have been synthesized for use in peptide synthesis, shedding light on the synthesis processes involving complex glycosphingolipids (N. B. Malkar, Lauer-Fields, & Fields, 2000).

Biochemical Studies and Applications

The biochemical properties and applications of similar glycosphingolipids have been explored in various studies. Research has demonstrated the potential of certain glycosphingolipids in stimulating immune responses. For example, a synthetic approach was developed to obtain alpha-galactosyl cerebroside, a compound with immunostimulatory activity, highlighting the potential therapeutic applications of these compounds (S. Figueroa‐Pérez & Schmidt, 2000). Another study synthesized analogues of α-GalCer, known for stimulating NKT cells and influencing cytokine release, indicating the significance of glycosphingolipids in modulating immune responses (Matthias Trappeniers et al., 2008).

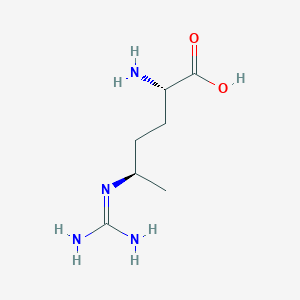

Carbohydrate Recognition and Enzymatic Studies

Some studies have focused on the recognition properties of carbohydrates and the enzymatic activities related to glycosphingolipids. Research on galactosyl-naphthyl-imine and -amine derivatives has shed light on their recognition of amino acids, mimicking interactions similar to lectin-carbohydrate and glycosidase-substrate interactions, crucial for understanding biochemical pathways and developing therapeutic agents (Rohit Ahuja et al., 2007). Additionally, studies on alpha-galactosidase have revealed its role in hydrolyzing alpha-glycosidically linked galactopyranosyl residues, highlighting the enzyme's significance in various biological processes (V. Puchart et al., 2000).

properties

Molecular Formula |

C34H67NO9 |

|---|---|

Molecular Weight |

633.9 g/mol |

IUPAC Name |

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]decanamide |

InChI |

InChI=1S/C34H67NO9/c1-3-5-7-9-11-12-13-14-15-17-18-20-22-27(37)30(39)26(35-29(38)23-21-19-16-10-8-6-4-2)25-43-34-33(42)32(41)31(40)28(24-36)44-34/h26-28,30-34,36-37,39-42H,3-25H2,1-2H3,(H,35,38)/t26-,27+,28+,30-,31-,32-,33+,34-/m0/s1 |

InChI Key |

KOVUZRDYDHABCN-HVPSFVGRSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCC)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCC)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(5-Chloro-2-ethoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260390.png)

![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate;hydrochloride](/img/structure/B1260400.png)